molecular formula C13H9NO B188899 2-Phenylbenzoxazole CAS No. 833-50-1

2-Phenylbenzoxazole

Cat. No. B188899
Key on ui cas rn: 833-50-1
M. Wt: 195.22 g/mol
InChI Key: FIISKTXZUZBTRC-UHFFFAOYSA-N
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Patent
US04074046

Procedure details

An autoclave is charged with 2.43 g. o-nitrophenyl benzoate, 0.50 g. 5% palladium-on-carbon, 0.25 g. ferric chloride and 20 ml. of acetonitrile, purged with nitrogen, pressurized to 5,000 psig. with carbon monoxide, and heated at 190° C. for 6 hours. Analysis of the reaction mixture by vapor phase chromatography shows that the major component (87%) is 2-phenylbenzoxazole and a minor component is 3-benzoyl-2-benzoxazolinone. The catalyst is removed and the solvent is evaporated. Chromatography of the residual oil on alumina yields 2-phenylbenzoxazole, melting point 100°-102° C., identical with an authentic sample by mixed melting point and infrared spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd]>[C:2]1([C:1]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[N:16]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An autoclave is charged with 2.43 g
CUSTOM
Type
CUSTOM
Details
of acetonitrile, purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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